
Methyl methanesulfonate
Overview
Description
Methyl methanesulfonate (MMS), a methyl ester of methanesulfonic acid (CH₃SO₃CH₃), is a potent alkylating agent widely used in genetic toxicology and cancer research. It transfers methyl groups to DNA, predominantly forming N7-methylguanine and O6-methylguanine adducts, which induce base-pair mismatches, strand breaks, and apoptosis . MMS is synthesized via the reaction of methanesulfonyl chloride with methanol and is utilized in studies of DNA repair mechanisms, chemotherapeutic potentiation, and genotoxicity screening . Its ability to sensitize cancer cells to alkylating therapies, such as temozolomide, underscores its relevance in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl methanesulfonate is synthesized by the esterification of methanesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic air oxidation of methyl mercaptan to methanesulfonic acid, followed by esterification with methanol. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl methanesulfonate primarily undergoes alkylation reactions. It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a lesser extent, it also methylates other oxygen and nitrogen atoms in DNA bases .
Common Reagents and Conditions: The alkylation reactions involving this compound typically require mild conditions and can be carried out in aqueous or organic solvents. Common reagents include nucleophiles such as amines, thiols, and alcohols .
Major Products Formed: The major products formed from the reactions of this compound with nucleophiles are methylated derivatives of the nucleophiles. For example, the reaction with guanine in DNA results in the formation of N7-methylguanine .
Scientific Research Applications
2.1. Induction of DNA Damage
MMS is extensively utilized in molecular biology to study DNA repair mechanisms and mutagenesis. It induces specific types of DNA damage that are critical for understanding cellular responses to genotoxic stress.
- Mechanism of Action : MMS primarily alkylates guanine bases in DNA, converting them into 7-methylguanine and adenine into 3-methyladenine. This alteration can hinder DNA replication and transcription, leading to mutations if not repaired properly .
- Case Study : In a study involving human lymphocytes, MMS was shown to induce significant levels of DNA single-strand breaks and alkali-labile sites, demonstrating its effectiveness in studying DNA damage responses .
2.2. Cancer Research
MMS has been employed in cancer research to explore the effects of DNA damage on tumorigenesis.
- Clinical Relevance : Research indicates that this compound sensitivity 19 (MMS19) expression may serve as a predictor for metastasis and response to chemoradiotherapy in esophageal squamous cell carcinoma (ESCC). This highlights MMS's role beyond merely being a damaging agent, as it also aids in understanding cancer biology .
- Experimental Findings : In experiments with NMRI mice, MMS did not initiate skin tumors when applied prior to treatment with carcinogens like DMBA, suggesting its use in evaluating tumor-promoting agents .
Toxicological Studies
MMS is frequently used in toxicology to assess the mutagenic potential of various compounds.
- Toxicity Testing : In toxicity assays, MMS has been shown to induce morphological changes and genetic mutations in mammalian cells, making it a standard reference compound for evaluating the mutagenicity of new chemicals .
- Protective Agent Studies : Research on sulfur-containing compounds has identified MMS as an effective protective agent against radiation-induced damage. Studies demonstrated that MMS could enhance cellular resistance against lethal doses of gamma radiation in animal models .
4.1. Chemical Synthesis
MMS is utilized in organic synthesis as a reagent for introducing methylsulfonyl groups into various substrates.
- Synthetic Utility : Its ability to act as a methylating agent allows chemists to modify organic compounds effectively, paving the way for the development of pharmaceuticals and agrochemicals .
4.2. Environmental Monitoring
MMS is also employed in environmental studies to assess the impact of pollutants on genetic material.
- Case Study : A study evaluated the presence of MMS in new drugs aimed at treating fatty liver disease, highlighting its relevance in pharmaceutical development and environmental safety assessments .
Summary Table of Applications
Mechanism of Action
Methyl methanesulfonate exerts its effects by methylating DNA at specific sites, primarily at N7-deoxyguanosine and N3-deoxyadenosine. This methylation distorts the DNA helix, interfering with DNA replication and transcription. At low concentrations, it causes DNA polymerase to skip over the methylated sites, leading to single-stranded DNA sections. At high concentrations, it can stall replication forks, potentially causing fork collapse and DNA damage .
The compound also induces the production of reactive oxygen species, which can further damage cellular components, including lipids and proteins. This oxidative stress contributes to the cytotoxicity of this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Methanesulfonate (EMS)
Structural and Functional Similarities :
- Both MMS and EMS are sulfonate esters with analogous mechanisms, alkylating DNA at guanine residues. However, EMS introduces ethyl groups (C₂H₅) instead of methyl (CH₃), leading to bulkier DNA adducts (e.g., O6-ethylguanine) .
Toxicity and Repair :
- MMS exhibits higher acute toxicity (LD₅₀ in rodents: ~200 mg/kg) compared to EMS (LD₅₀: ~300 mg/kg), attributed to differences in alkyl group size and repair efficiency. O6-methylguanine adducts from MMS are repaired by O6-methylguanine-DNA methyltransferase (MGMT), whereas O6-ethylguanine (from EMS) is less efficiently processed, prolonging mutagenic effects .
- In human lymphocytes, MMS and EMS induce comparable DNA repair synthesis (4–9× baseline), but EMS causes prolonged replication stress due to persistent adducts .
Cyclophosphamide (CPA)
Mechanistic Contrast :
- CPA is a nitrogen mustard prodrug requiring metabolic activation to form phosphoramide mustard, which crosslinks DNA. In contrast, MMS directly alkylates DNA without metabolic conversion .
- Atorvastatin downregulates CPA-induced DNA injuries but fails to mitigate MMS damage, highlighting differences in cellular response pathways .
Therapeutic Use :
- CPA is clinically used in chemotherapy, while MMS is restricted to research due to its non-specific cytotoxicity .
Nitrogen Mustard and Nitrosoureas
DNA Repair Specificity :
- Cells deficient in O6-methylguanine repair show heightened sensitivity to MMS but are less vulnerable than to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which generates more stable DNA adducts .
Dimethylnitrosamine (DMN)
Biochemical Effects :
- Both MMS and DMN inhibit RNA polymerases by methylating enzyme active sites. However, DMN requires metabolic activation (via cytochrome P450), whereas MMS acts directly .
- Chromatin template integrity remains unaffected by both agents, suggesting shared mechanisms of transcriptional disruption .
Key Research Findings
- DNA Repair Studies : MMS-induced damage is repaired predominantly via base excision repair (BER), while EMS lesions require mismatch repair (MMR) and homologous recombination (HR) .
- Genotoxicity Screening: MMS serves as a positive control in reproductive toxicity assays, inducing dose-dependent spermatocyte apoptosis at lower concentrations than EMS .
Biological Activity
Methyl methanesulfonate (MMS) is a potent alkylating agent widely studied for its biological activity, particularly in the context of DNA damage and mutagenesis. This article synthesizes findings from various studies, highlighting MMS's mechanisms of action, its effects on different cell types, and its implications in cancer research.
MMS primarily exerts its biological effects by methylating DNA bases, specifically targeting N7-deoxyguanine and N3-deoxyadenine. This modification leads to base mispairing during DNA replication, resulting in replication blocks and subsequent DNA strand breaks. The resulting damage can trigger various cellular responses, including apoptosis and activation of DNA repair pathways.
Key Mechanisms:
- DNA Alkylation : MMS modifies guanine to 7-methylguanine and adenine to 3-methyladenine, causing mispairing and replication stalling .
- Induction of DNA Damage : Studies have shown that MMS induces single-strand breaks and alkali-labile sites in human lymphocytes and other cell types .
- Repair Pathways : The base excision repair (BER) pathway plays a crucial role in repairing MMS-induced damage. Proteins such as XRCC1 are essential for repairing heat-labile lesions caused by MMS .
Mutagenicity
MMS is recognized for its mutagenic properties. It has been shown to induce gene mutations in various cell lines, including human lymphoblasts and Chinese hamster ovary cells. The mutations predominantly manifest as GC→AT transitions at the hprt locus, indicating a specific mutational signature associated with MMS exposure .
Cytotoxicity
The cytotoxic effects of MMS have been documented across multiple studies. For instance, MMS treatment resulted in significant cytotoxicity in HepG2 cells, where it triggered lipid stress and alterations in nuclear morphology . Additionally, MMS has been shown to induce apoptosis in various cell types through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
-
Inhalation Exposure in Rodents :
A study involving Sprague-Dawley rats exposed to 50 ppm of MMS via inhalation demonstrated a significant increase in nasal tumors compared to controls. The median lifespan of exposed rats was notably shorter than that of control groups, underscoring the carcinogenic potential of MMS when inhaled . -
Skin Tumor Promotion :
In a study with NMRI mice, MMS was applied topically alongside a known carcinogen (DMBA). While DMBA led to a high incidence of skin tumors, no tumors were observed in the MMS-treated group after 24 weeks, suggesting that MMS may not initiate tumorigenesis but could play a role in promoting or enhancing the effects of other carcinogens under specific conditions .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting trace levels of MMS in pharmaceutical active ingredients (APIs)?
To detect MMS at trace levels (e.g., ≤0.4 µg/g), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely validated. Key parameters include:
- Chromatography : Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with mobile phase 0.1% formic acid:acetonitrile (70:30, v/v) at 50°C and 0.2 mL/min flow rate .
- Mass spectrometry : Electrospray ionization (ESI) in positive ion mode with MRM transitions m/z 110.9 → 78.8 for MMS. Declustering potential: 45 V; collision energy: 15 V .
- Validation : Linear range 0.0025–0.3 µg/mL (R² = 0.999), LOD 0.3 µg/g, LOQ 0.4 µg/g, accuracy 80–120%, precision %RSD <5% .
GC-MS is an alternative, using a CP-SIL 8 CB capillary column and electron impact ionization. LODs for MMS are ~6.2 ng/mL, with recoveries 94–98% in saxagliptin matrices .
Q. What safety protocols are critical when handling MMS in laboratory settings?
MMS is classified as Group 2A (probably carcinogenic to humans) by IARC due to its direct DNA alkylation and mutagenicity . Key protocols include:
- Use of fume hoods, gloves, and protective eyewear to avoid inhalation/skin contact.
- Waste disposal via hazardous waste streams.
- Regular air monitoring in labs using MMS, as even trace exposure risks genotoxicity.
Advanced Research Questions
Q. How can matrix interference be minimized when quantifying MMS in API-rich samples?
Matrix effects arise from co-eluting API components. Strategies include:
- Sample preparation : Pre-extraction with acetonitrile to solubilize MMS while precipitating interfering APIs .
- Mobile phase optimization : Adding 0.1% formic acid improves peak symmetry and reduces ion suppression in ESI .
- Column selection : Zorbax SB C18 outperforms other columns in resolving MMS/EMS from emtricitabine APIs, with retention times ~9–12 minutes .
- Internal standards : Isotope-labeled MMS (if available) corrects for matrix-induced signal variability .
Q. How do LC-MS/MS and GC-MS compare for MMS quantification in terms of sensitivity and practicality?
Parameter | LC-MS/MS | GC-MS |
---|---|---|
LOD | 0.3 µg/g | 6.2 ng/mL |
LOQ | 0.4 µg/g | 20 ng/mL |
Recovery | 82–97% | 94–98% |
Matrix Tolerance | Moderate (requires SPE) | High (derivatization) |
Run Time | 20 minutes | 30–40 minutes |
LC-MS/MS is preferred for high-throughput API analysis due to shorter run times and avoidance of derivatization. GC-MS offers superior sensitivity but requires derivatization (e.g., with pentafluorothiophenol), complicating workflow .
Q. What experimental designs are robust for assessing MMS-induced mutagenesis in vitro?
- Cell lines : Use repair-deficient strains (e.g., E. coli SOS-response mutants or mammalian TK6 cells) to amplify mutagenic signals .
- Dose selection : Span 0.1–10 µg/mL, balancing cytotoxicity (e.g., ≤30% cell death) and mutagenic response .
- Endpoint assays : Combine Ames test (bacterial reverse mutation) with comet assay (DNA strand breaks) and γ-H2AX foci analysis (double-strand breaks) .
- Controls : Include ethyl methanesulfonate (EMS) as a positive control and solvent-only negative controls .
Q. How should researchers address discrepancies in MMS recovery rates across analytical methods?
Discrepancies often stem from extraction efficiency or ion suppression . Mitigation steps:
- Spike-and-recovery experiments : Add known MMS concentrations to API matrices pre- and post-extraction to quantify losses .
- Standard addition : Spike calibration standards directly into sample extracts to correct for matrix effects .
- Cross-validation : Compare results from LC-MS/MS, GC-MS, and HPLC-UV to identify method-specific biases .
Q. What are the regulatory considerations for MMS detection in preclinical drug development?
Per ICH M7 guidelines, MMS is a Class 1 "known mutagen" , requiring control at ≤1.5 µg/day intake. Key steps:
- Risk assessment : Quantify MMS in all synthetic steps where sulfonate esters may form .
- Analytical validation : Demonstrate method robustness via inter-lab reproducibility (e.g., %RSD <15% for precision) .
- Documentation : Report LOD/LOQ, recovery rates, and stability data (e.g., 5-hour solution stability at 10°C) .
Table 1. Key Validation Parameters for MMS Detection via LC-MS/MS
Parameter | Value/Outcome | Evidence Source |
---|---|---|
Linearity (R²) | 0.999 (0.0025–0.3 µg/mL) | |
Precision (%RSD) | 2.39% (MMS), 3.83% (EMS) | |
Accuracy | 88–97% (MMS), 83–88% (EMS) | |
Stability | 5 hours at 10°C |
Table 2. Comparative Mutagenicity of Alkylating Agents
Compound | Carcinogenicity Class | Primary DNA Lesion |
---|---|---|
MMS | IARC 2A | N7-methylguanine |
EMS | IARC 2B | O6-ethylguanine |
Properties
IUPAC Name |
methyl methanesulfonate | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3 | |
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InChI Key |
MBABOKRGFJTBAE-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
COS(=O)(=O)C | |
Source | PubChem | |
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Molecular Formula |
C2H6O3S | |
Record name | METHYL METHANESULFONATE | |
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DSSTOX Substance ID |
DTXSID7020845 | |
Record name | Methyl methanesulfonate | |
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Molecular Weight |
110.13 g/mol | |
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Physical Description |
Methyl methanesulfonate is a colorless to amber liquid. (NTP, 1992), Colorless liquid; mp = 20 deg C; [HSDB] Colorless to amber liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline] | |
Record name | METHYL METHANESULFONATE | |
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Record name | Methyl methanesulfonate | |
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Boiling Point |
396 to 397 °F at 760 mmHg (NTP, 1992), 203 °C at 753 mm Hg | |
Record name | METHYL METHANESULFONATE | |
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Flash Point |
220 °F (NTP, 1992) | |
Record name | METHYL METHANESULFONATE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Solubility in water about 1:5; slightly sol in nonpolar solvents, Sol in dimethyl formamide and in propylene glycol (1 in 1) | |
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Density |
1.2943 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2943 at 20 °C/4 °C | |
Record name | METHYL METHANESULFONATE | |
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Vapor Pressure |
0.31 [mmHg] | |
Record name | Methyl methanesulfonate | |
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Mechanism of Action |
Monofunctional, methylating agents, such as methyl methanesulfonate, produce primarily 7-methyl-guanine, an adduct that is believed to be innocuous due to its inability to block nucleic acid synthesis or cause misincorporation of bases in newly synthesized DNA. This altered base, however, has been postulated to be indirectly deleterious to cells due to the increased lability of the /glycosyl/ bond, leading to the formation of noninstructive apurinic sites in the DNA template. Another abundant lesion formed is 3-methyladenine. This product has been shown to block nucleic acid synthesis, but direct evidence that it is a lethal moiety in mammalian cells is lacking. The primary promutagenic lesions formed by methylating agents are O6-methylguanine and O-4-methylthymine, both of which can cause base transitions in newly synthesized DNA. O-Methylguanine is formed to a higher extent than O-4-methylthymine, and it has been demonstrated that guanines preceded at 5' by adenine are twice as likely to be methylated at the O6 position as those preceded by thymine, indicating the existence of base sequence effects on adduct formation. Another lesion formed by methylating agents is the methylphosphotriester. This persistent adduct clearly slows nucleic acid synthesis in cell-free systems, but its effect on gene expression or mutagenesis in cells is not clear. ... Longer chain alkylating agents produce similar spectra of damage, but the relative proportions of the adducts formed are significantly different. The lesions formed in the greatest quantities are the alkylphosphotriesters, which represent more than 50% of the total damage to the DNA. The promutagenic lesion that becomes increasingly important with these agents is O4-alkylthymine. It is produced in amounts five- to tenfold greater than occur with methylating agents, and, although it is slowly removed from DNA, its half-life is significantly longer than that for O6-alkylguanine, making it potentially more important in causing point mutations following DNA synthesis. | |
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Color/Form |
Colorless liquid | |
CAS No. |
66-27-3 | |
Record name | METHYL METHANESULFONATE | |
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Record name | METHYL METHANESULFONATE | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.568 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5C31J09G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL METHANESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
68 °F (NTP, 1992), 20 °C | |
Record name | METHYL METHANESULFONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20665 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL METHANESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
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